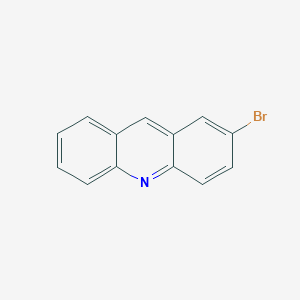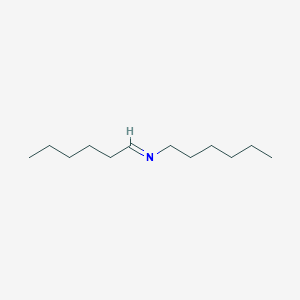
1-Hexanamine, N-hexylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexanamine, N-hexylidene- is an organic compound with the molecular formula C12H25N. It is a derivative of hexanamine, where the amine group is bonded to a hexylidene group. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
1-Hexanamine, N-hexylidene- can be synthesized through several methods. One common synthetic route involves the reaction of hexanamine with hexanal under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .
In industrial production, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality 1-Hexanamine, N-hexylidene- .
Chemical Reactions Analysis
1-Hexanamine, N-hexylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where the hexylidene group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Hexanamine, N-hexylidene- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 1-Hexanamine, N-hexylidene- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-Hexanamine, N-hexylidene- can be compared with other similar compounds such as:
Hexylamine: A primary aliphatic amine with similar chemical properties but different applications.
1-Aminohexane: Another primary amine with a similar structure but different reactivity and uses.
Mono-n-hexylamine: A compound with similar functional groups but different industrial and research applications
The uniqueness of 1-Hexanamine, N-hexylidene- lies in its specific structure and the resulting chemical properties, which make it suitable for particular reactions and applications that other similar compounds may not be as effective for.
Properties
CAS No. |
34695-21-1 |
|---|---|
Molecular Formula |
C12H25N |
Molecular Weight |
183.33 g/mol |
IUPAC Name |
N-hexylhexan-1-imine |
InChI |
InChI=1S/C12H25N/c1-3-5-7-9-11-13-12-10-8-6-4-2/h11H,3-10,12H2,1-2H3 |
InChI Key |
HARGIDIYKXTDKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


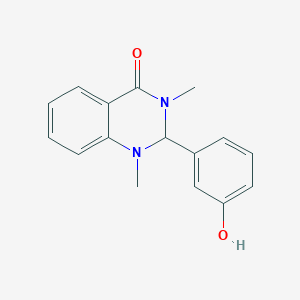
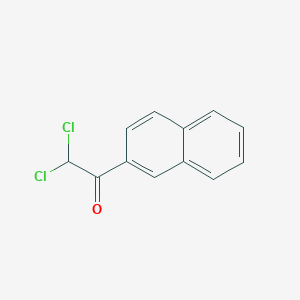
![3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14150431.png)
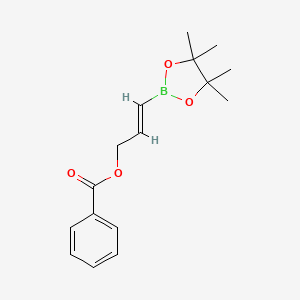
![3-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-1-methylpyridinium](/img/structure/B14150439.png)

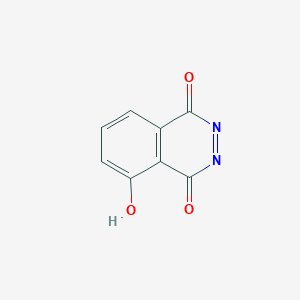
![[2-(2-Methoxyethoxy)ethoxy]ethene](/img/structure/B14150451.png)
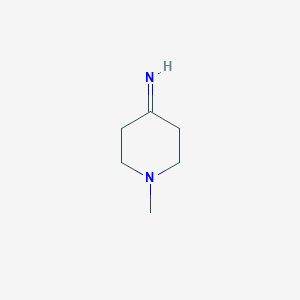
![4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride](/img/structure/B14150460.png)
![3-[5-(Methanesulfonyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14150467.png)
![(1R,2S,14R,16S)-3-(4-fluorobenzoyl)-17,19-dioxa-4-azapentacyclo[14.2.1.02,14.04,13.05,10]nonadeca-5,7,9,11-tetraen-15-one](/img/structure/B14150479.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B14150502.png)
